molecular formula C26H36O8 B093145 Taxinin K CAS No. 18615-53-7

Taxinin K

Cat. No. B093145
CAS RN: 18615-53-7
M. Wt: 476.6 g/mol
InChI Key: UALBZGZBNFOOHX-DTSIHYJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxinin K is a natural product that belongs to the taxane family of compounds. It is known for its potent cytotoxicity and has been extensively studied for its potential use in cancer treatment. Taxinin K is isolated from the bark of Taxus yunnanensis, a tree species that is endemic to the Yunnan province of China.

Scientific Research Applications

Reversal of Drug Resistance

Taxinin K, particularly in its modified form 5-O-benzoylated taxinine K (BTK), has been shown to reverse P-glycoprotein (P-gp) and multidrug resistance protein (MRP)-mediated multidrug resistance in KB cells. This compound can reverse the resistance to various drugs by interacting with P-gp and moderately reversing ADM resistance in cells overexpressing MRP. Interestingly, BTK neither inhibits the transporting activity of MRP nor reduces intracellular glutathione levels. It shifts the distribution of ADM in cells from punctate cytoplasmic compartments to the nucleoplasm and cytoplasm, thereby reversing both P-gp- and MRP-mediated multidrug resistance (MDR) (Okumura et al., 2000).

Synthesis and Structural Studies

Taxinin K and related taxanes have attracted interest due to their unique hydroxylated diterpene structures, found in plants like the yew tree (Taxus baccata L.). These compounds are known for their antileukemic and antitumoral activities. Studies have focused on synthesizing less substituted taxane derivatives and exploring their biological activities. The development of a synthetic route to the tricyclic taxane skeleton, which can be converted into hydroxy groups, has been a subject of research (Neh et al., 1984).

Pharmacological and Biological Activities

Taxifolin, a closely related compound to Taxinin K, exhibits a range of pharmacological activities. It has been shown to manage inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly prominent. The compound has been evaluated using various in vitro and in vivo models, suggesting its potential for human therapeutic applications (Sunil & Xu, 2019).

Antioxidant Activity

Taxifolin demonstrates significant antioxidant activities. It has been shown to inhibit linoleic acid emulsion peroxidation and exhibit effective scavenging effects on various radicals. Its structure-activity relationship has been studied to understand its efficacy in radical scavenging and metal-chelating activities (Topal et al., 2016).

Cardiac Health Applications

Taxifolin has also been explored for its role in cardiac health. It is known to protect against cardiac hypertrophy and fibrosis during biomechanical stress, such as pressure overload. This protection is likely achieved through the inhibition of oxidative stress and the modulation of signaling pathways like ERK1/2, JNK1/2, and Smad pathways (Guo et al., 2015).

properties

CAS RN

18615-53-7

Product Name

Taxinin K

Molecular Formula

C26H36O8

Molecular Weight

476.6 g/mol

IUPAC Name

[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate

InChI

InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1

InChI Key

UALBZGZBNFOOHX-DTSIHYJMSA-N

Isomeric SMILES

C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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